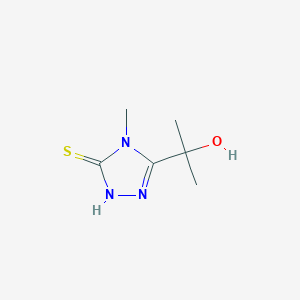
5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-propanol is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, a mercapto group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate epoxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the nucleophilic attack of the thiol group on the epoxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- 4-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methoxy]benzoic acid
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
Uniqueness
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-propanol is unique due to the presence of both a hydroxyl group and a mercapto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-hydroxypropan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-6(2,10)4-7-8-5(11)9(4)3/h10H,1-3H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCCVRVCSKDXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNC(=S)N1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271220.png)
![Methyl 2-{[(2,6-dimethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B4271223.png)
![Methyl 2-{[(3,5-dimethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B4271237.png)
![Methyl 2-{[(2,6-dimethylmorpholin-4-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B4271241.png)
![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271248.png)
![methyl 2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271258.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271266.png)
![ethyl 5-phenyl-2-({[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4271267.png)
![ethyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271275.png)
![ethyl 2-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271285.png)
![ethyl 5-phenyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4271293.png)

![ethyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271310.png)
![ethyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271317.png)
